4-(2,5-Dichlorophenyl)butan-2-one
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Overview
Description
4-(2,5-Dichlorophenyl)butan-2-one is an organic compound with the molecular formula C10H10Cl2O. It is a derivative of butanone, featuring a dichlorophenyl group attached to the second carbon of the butanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenyl)butan-2-one typically involves the reaction of 2,5-dichlorobenzoyl chloride with butanone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dichlorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Dichlorobenzoic acid.
Reduction: 4-(2,5-Dichlorophenyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dichlorophenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)butan-2-one involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
4-(2,4-Dichlorophenyl)butan-2-one: Similar structure but with chlorine atoms at different positions on the phenyl ring.
4-(2,6-Dichlorophenyl)butan-2-one: Another isomer with chlorine atoms at the 2 and 6 positions.
Uniqueness: 4-(2,5-Dichlorophenyl)butan-2-one is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with biological targets. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .
Properties
Molecular Formula |
C10H10Cl2O |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h4-6H,2-3H2,1H3 |
InChI Key |
SDBCJTOPYWLGCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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